ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER is a pyrazole derivative characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and an ester functional group. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent to form the ester . The reaction conditions often require a catalyst and may be conducted under reflux to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of 4-bromo-5-oxo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
Reduction: Formation of 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carbinol.
Substitution: Formation of 4-substituted-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
Scientific Research Applications
4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming stable complexes with the active site, leading to altered biochemical pathways .
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the hydroxyl and ester groups, resulting in different reactivity and applications.
5-Hydroxy-1-methyl-1H-pyrazole:
Uniqueness: 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O3/c1-3-13-7(12)5-4(8)6(11)10(2)9-5/h9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPXQCKYTRMYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(N1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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